Ring-Size Lipophilicity Differentiation: Cyclopentane vs. Cycloheptane LogP Comparison
The cyclopentane scaffold of the target compound confers a substantially lower lipophilicity than the corresponding cycloheptane analog. The target 2-(2-methylidenebutyl)cyclopentan-1-ol has a vendor-reported computed LogP of 2.47 . Its seven-membered ring analog, 2-(2-methylidenebutyl)cycloheptan-1-ol (CAS 1465737-86-3), has a PubChem-computed XLogP3-AA of 4.0 [1]. This difference of ΔLogP ≈ −1.53 units indicates that the target is markedly less lipophilic, which in fragrance and formulation contexts translates to higher relative volatility, faster evaporation from a blotter or skin surface, and a shift toward top-note rather than middle-note temporal placement.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 2.47 (vendor-computed) |
| Comparator Or Baseline | 2-(2-Methylidenebutyl)cycloheptan-1-ol: XLogP3-AA = 4.0 (PubChem-computed) |
| Quantified Difference | ΔLogP ≈ −1.53 (target less lipophilic by ~1.5 log units) |
| Conditions | Computed values from Fluorochem datasheet and PubChem computed descriptors [1]; both are predicted, not experimentally measured |
Why This Matters
A LogP difference of this magnitude predicts distinctly different olfactory substantivity and evaporation profiles, directly impacting fragrance performance classification (top vs. middle note) and formulation strategy.
- [1] PubChem. 2-(2-Methylidenebutyl)cycloheptan-1-ol, CID 66039497, CAS 1465737-86-3. Computed Properties: XLogP3-AA = 4. View Source
